REACTION_CXSMILES
|
O[C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C1(N=C=NC2CCCCC2)CCCCC1.[O:27]1CCCC1>>[CH:10]1[CH:9]=[C:8]([OH:11])[C:7]([OH:27])=[C:3]([C:4]([OH:6])=[O:5])[CH:2]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the formed dicyclohexylurea
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Type
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CONCENTRATION
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Details
|
the solution was concentrated by vacuum evaporation until crystallisation of the DHBA-MHS ester
|
Type
|
FILTRATION
|
Details
|
the resulting DHBA-NHS precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
After drying the yield of the synthesis
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |